1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine
Overview
Description
1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine is a chemical compound that features a pyrrolidine ring substituted with a 2-nitrobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine typically involves the nucleophilic substitution reaction of pyrrolidine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Strong nucleophiles such as thiophenol in the presence of a base.
Major Products:
- Reduction of the nitro group yields 1-(2-Aminobenzenesulfonyl)-pyrrolidin-3-ylamine.
- Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in studies involving enzyme inhibition and protein labeling due to its reactive sulfonyl group.
Mechanism of Action
The mechanism of action of 1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine involves its ability to undergo nucleophilic substitution reactions. The sulfonyl group can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on biological molecules. This reactivity makes it useful in enzyme inhibition studies and protein labeling experiments .
Comparison with Similar Compounds
1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: Similar in structure but contains a piperazine ring instead of a pyrrolidine ring.
2-Nitrobenzenesulfonyl chloride: A precursor in the synthesis of 1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine.
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c11-8-5-6-12(7-8)18(16,17)10-4-2-1-3-9(10)13(14)15/h1-4,8H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRSNFHPZUULMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595117 | |
Record name | 1-(2-Nitrobenzene-1-sulfonyl)pyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
468104-07-6 | |
Record name | 1-(2-Nitrobenzene-1-sulfonyl)pyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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